REACTION_CXSMILES
|
CSC.B.[Cl:5][CH2:6][CH2:7][N:8]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][C:20](O)=[O:21])=[CH:14][CH:13]=1)[CH2:9][CH2:10][Cl:11].CS(C)=O.C(Cl)(=O)C(Cl)=O.CCN(CC)CC>C1COCC1>[Cl:5][CH2:6][CH2:7][N:8]([C:12]1[CH:13]=[CH:14][C:15]([CH2:18][CH2:19][CH:20]=[O:21])=[CH:16][CH:17]=1)[CH2:9][CH2:10][Cl:11] |f:0.1|
|
Name
|
alcohol
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN(CCCl)C1=CC=C(C=C1)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Aryl-2-halogenoalkylamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
XII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,N-di-2-chloroethylaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.15 mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the initial effervescence the solution was stirred for a further 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being quenched with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was partitioned between aqueous NaHCO3 and EtOAc
|
Type
|
CUSTOM
|
Details
|
to give the crude alcohol, which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
TEMPERATURE
|
Details
|
maintained at -78° C. under a N2 atmosphere
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
brought slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between H2O/EtOAc
|
Type
|
CUSTOM
|
Details
|
the residue from the organic layer was chromatographed on SiO2
|
Type
|
WASH
|
Details
|
eluted with petroleum ether/EtOAc (3:1)
|
Type
|
CUSTOM
|
Details
|
to give pure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(CCCl)C1=CC=C(C=C1)CCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |